4-Pyrimidinamine, 6-chloro-2-methyl-N-(phenylmethyl)-5-(2-propenyl)-
Description
The compound 4-Pyrimidinamine, 6-chloro-2-methyl-N-(phenylmethyl)-5-(2-propenyl)- (hereafter referred to as Compound A) is a substituted pyrimidine derivative. Its structure features:
- A 6-chloro substituent at position 6 of the pyrimidine ring.
- A 2-methyl group at position 2.
- A benzyl (N-(phenylmethyl)) group at the 4-amino position.
- An allyl (2-propenyl) group at position 5.
Properties
CAS No. |
85826-37-5 |
|---|---|
Molecular Formula |
C15H16ClN3 |
Molecular Weight |
273.76 g/mol |
IUPAC Name |
N-benzyl-6-chloro-2-methyl-5-prop-2-enylpyrimidin-4-amine |
InChI |
InChI=1S/C15H16ClN3/c1-3-7-13-14(16)18-11(2)19-15(13)17-10-12-8-5-4-6-9-12/h3-6,8-9H,1,7,10H2,2H3,(H,17,18,19) |
InChI Key |
CJOZWYPAQFUNMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)CC=C)NCC2=CC=CC=C2 |
solubility |
5.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine, 6-chloro-2-methyl-N-(phenylmethyl)-5-(2-propenyl)- typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines, which undergo various chemical transformations such as halogenation, alkylation, and amination.
Alkylation: The addition of a methyl group at the 2nd position.
Substitution: The attachment of a phenylmethyl group to the nitrogen atom and a propenyl group at the 5th position.
Industrial Production Methods
Industrial production methods may involve the use of catalysts, high-pressure reactors, and continuous flow systems to optimize yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidines.
Scientific Research Applications
Medicinal Chemistry
4-Pyrimidinamine has garnered attention for its potential therapeutic applications. The compound's structural characteristics suggest possible interactions with biological targets, leading to pharmacological effects. Research indicates that derivatives of pyrimidines often exhibit anticancer, antiviral, and anti-inflammatory properties.
- Anticancer Activity : Studies have shown that compounds similar to 4-Pyrimidinamine can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.
- Antiviral Properties : The unique structure may allow for interaction with viral proteins, potentially leading to the development of antiviral agents.
Materials Science
The compound's chemical structure allows for its use in developing novel materials with specific properties. For instance, it could be utilized in creating polymeric materials or coatings that require specific thermal or mechanical properties.
- Polymer Synthesis : The reactivity of the chlorine atom can facilitate polymerization reactions, leading to new polymeric materials with tailored functionalities.
- Coatings : Research into surface coatings using pyrimidine derivatives has shown promise in enhancing durability and resistance to environmental factors.
Biological Studies
Interaction studies involving 4-Pyrimidinamine are crucial for understanding its pharmacokinetics and pharmacodynamics. These studies help determine how the compound behaves in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
- Pharmacokinetics : Understanding how the compound is processed in the body can inform dosage and efficacy.
- Pharmacodynamics : Investigating how 4-Pyrimidinamine affects cellular pathways can lead to insights into its therapeutic potential.
Mechanism of Action
The mechanism of action of 4-Pyrimidinamine, 6-chloro-2-methyl-N-(phenylmethyl)-5-(2-propenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
(a) Substituent Effects at Position 5
- This contrasts with propynyl (C≡CH) in ’s compound, which is more electron-withdrawing and may reduce bioavailability due to higher polarity .
(b) N-Substituent Variations
Table 2: Physicochemical Properties and Stability
*Calculated using fragment-based methods.
Biological Activity
4-Pyrimidinamine, 6-chloro-2-methyl-N-(phenylmethyl)-5-(2-propenyl)- is a synthetic organic compound belonging to the pyrimidine family, with the molecular formula . This compound features a unique structure that includes a pyrimidine ring substituted with a chlorine atom, a methyl group, a phenylmethyl group, and a propenyl group, which may confer distinct biological activities. The exploration of its biological activity is crucial for potential applications in pharmaceuticals and materials science.
Chemical Structure and Properties
The structural characteristics of 4-Pyrimidinamine play a significant role in its biological activity. The presence of the chlorine atom and nitrogen atoms in the pyrimidine ring can influence its reactivity and interactions with biological molecules. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H18ClN3 |
| Molecular Weight | 303.78 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds similar to 4-Pyrimidinamine exhibit significant antibacterial and antimycobacterial activities. For instance, studies on pyrimidine derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds suggest promising antimicrobial potential.
- Case Study : A study evaluated the antibacterial activity of several pyrimidine derivatives, revealing that compounds with similar structural features to 4-Pyrimidinamine demonstrated notable activity against Gram-positive and Gram-negative bacteria. The most potent derivatives had MIC values ranging from to against tested strains .
Enzyme Inhibition
Enzyme inhibition studies have also been conducted on pyrimidine derivatives. Compounds bearing similar functional groups have been investigated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease.
- Findings : In vitro assays showed that certain derivatives inhibited AChE effectively, with IC50 values indicating strong enzyme inhibition potential. For example, some derivatives achieved IC50 values below , suggesting that modifications in the substituents could enhance their inhibitory effects .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of 4-Pyrimidinamine is essential for understanding its potential therapeutic applications. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) are critical for evaluating the safety and efficacy of this compound.
- Toxicity Assessment : Preliminary toxicity studies using hemolytic assays indicated that certain derivatives were non-toxic at concentrations up to . This suggests a favorable safety profile for further development .
Comparative Analysis with Related Compounds
To understand the unique biological activity of 4-Pyrimidinamine, it is useful to compare it with other structurally similar compounds. Here is a comparison table illustrating some related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Chloro-6-methyl-N-(2-phenylethyl)-2-pyridin-2-ylpyrimidin-4-amine | C18H17ClN4 | Contains a pyridine ring |
| N-benzyl-2-chloro-5-methylpyrimidin-4-amine | C12H12ClN3 | Lacks propenyl substitution |
| 6-Chloro-N-methyl-2-phenyl-4-pyrimidinamine | C11H10ClN3 | Similar amine structure |
This comparative analysis highlights how variations in substitution patterns can influence biological activity and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
